3,3'-((4-Methoxyphenyl)azanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol)
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Overview
Description
3,3’-((4-Methoxyphenyl)azanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol) is a versatile chemical compound known for its intricate molecular structure. This compound is used in various scientific research fields, including medicine, materials science, and catalysis.
Preparation Methods
The synthesis of 3,3’-((4-Methoxyphenyl)azanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol) involves several steps. One common method includes the reaction of 4-methoxyphenol with epichlorohydrin to form 1-(4-methoxyphenoxy)-2,3-epoxypropane. This intermediate is then reacted with 4-methoxyaniline to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3,3’-((4-Methoxyphenyl)azanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3,3’-((4-Methoxyphenyl)azanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Compared to other similar compounds, 3,3’-((4-Methoxyphenyl)azanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol) stands out due to its unique combination of methoxy and phenoxy groups, which confer distinct chemical and biological properties. Similar compounds include:
This compound’s unique structure allows for a wide range of applications and makes it a valuable tool in scientific research.
Properties
IUPAC Name |
1-(N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-4-methoxyanilino)-3-(4-methoxyphenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO7/c1-31-23-6-4-20(5-7-23)28(16-21(29)18-34-26-12-8-24(32-2)9-13-26)17-22(30)19-35-27-14-10-25(33-3)11-15-27/h4-15,21-22,29-30H,16-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDLDTSUOWYKTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(COC2=CC=C(C=C2)OC)O)CC(COC3=CC=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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